Z-Gly-Pro-Arg-AMC (hydrochloride)

Descripción general

Descripción

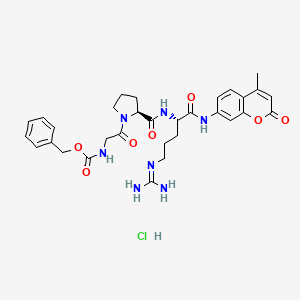

N-Benciloxicarbonil-glicil-prolil-arginina-7-amino-4-metilcumarina (clorhidrato): es un sustrato peptídico sintético que se utiliza ampliamente en la investigación bioquímica. Es un sustrato fluorogénico para enzimas como la tripsina y la catepsina K. El compuesto está formado por una secuencia peptídica (Z-Gly-Pro-Arg) unida a una molécula fluorescente, 7-amino-4-metilcumarina (AMC), y se utiliza a menudo para medir la actividad de las proteasas mediante la detección de la liberación de la AMC fluorescente tras la escisión enzimática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-Benciloxicarbonil-glicil-prolil-arginina-7-amino-4-metilcumarina (clorhidrato) implica el ensamblaje paso a paso de la cadena peptídica utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso suele incluir los siguientes pasos:

Unirse del primer aminoácido: a un soporte de resina sólido.

Adición secuencial de aminoácidos protegidos: (Glicina, Prolina y Arginina) utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Escisión del péptido: de la resina y eliminación de los grupos protectores.

Acoplamiento del péptido: a la 7-amino-4-metilcumarina (AMC) utilizando un reactivo de acoplamiento adecuado.

Purificación: del producto final mediante cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial: La producción industrial de N-Benciloxicarbonil-glicil-prolil-arginina-7-amino-4-metilcumarina (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. La automatización y la optimización de la SPPS, junto con técnicas avanzadas de purificación, garantizan un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Hidrólisis: N-Benciloxicarbonil-glicil-prolil-arginina-7-amino-4-metilcumarina (clorhidrato) sufre hidrólisis cuando es actuada por proteasas como la tripsina y la catepsina K. .

Emisión de fluorescencia: Tras la escisión, la AMC liberada presenta fluorescencia, que puede medirse para determinar la actividad enzimática.

Reactivos y condiciones comunes:

Enzimas: Tripsina, catepsina K.

Amortiguadores: Solución salina tamponada con fosfato (PBS), amortiguador Tris-HCl.

Condiciones: Las reacciones se suelen llevar a cabo a pH fisiológico (7,4) y temperatura (37 °C).

Productos principales:

7-Amino-4-metilcumarina (AMC): El producto principal que se forma tras la escisión enzimática del sustrato peptídico

Aplicaciones en investigación científica

Química:

Cinética enzimática: N-Benciloxicarbonil-glicil-prolil-arginina-7-amino-4-metilcumarina (clorhidrato) se utiliza para estudiar la cinética de las proteasas midiendo la velocidad de liberación de AMC

Biología:

Ensayos de actividad proteasa: El compuesto se emplea en ensayos para determinar la actividad de las proteasas en diversas muestras biológicas

Medicina:

Análisis de fármacos: Se utiliza en ensayos de cribado de alto rendimiento para identificar posibles inhibidores de las proteasas, que pueden tener aplicaciones terapéuticas

Industria:

Aplicaciones Científicas De Investigación

Enzyme Substrate for Proteases

Z-Gly-Pro-Arg-AMC is primarily utilized as a substrate in assays to study proteases, particularly those involved in the cleavage of peptide bonds. The compound contains an AMC (7-amino-4-methylcoumarin) moiety, which fluoresces upon cleavage, allowing for sensitive detection of enzymatic activity.

Key Points:

- Fluorescence Detection : The release of AMC upon protease activity leads to an increase in fluorescence, which can be quantitatively measured.

- Specificity : It is particularly effective for studying arginine-specific proteases due to the presence of the arginine residue in its sequence.

Biochemical Assays

The compound has been employed in various biochemical assays to investigate enzyme kinetics and inhibition studies. Researchers utilize Z-Gly-Pro-Arg-AMC to determine the catalytic efficiency of different proteases.

Case Studies:

- A study demonstrated the use of Z-Gly-Pro-Arg-AMC in assessing the activity of thrombin and other serine proteases, highlighting its utility in understanding blood coagulation pathways.

Drug Development

In pharmacological research, Z-Gly-Pro-Arg-AMC serves as a tool for screening potential drug candidates that inhibit specific proteases linked to diseases such as cancer and viral infections.

Applications:

- Screening inhibitors for therapeutic targets such as HIV protease and matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.

Data Tables

| Application Area | Description | Example Studies |

|---|---|---|

| Enzyme Substrate | Used for detecting protease activity | Thrombin activity assays |

| Biochemical Assays | Kinetic studies and inhibition profiling | Enzyme kinetics of arginine-specific proteases |

| Drug Development | Screening inhibitors for therapeutic targets | Inhibition studies on HIV protease |

Mecanismo De Acción

Mecanismo: N-Benciloxicarbonil-glicil-prolil-arginina-7-amino-4-metilcumarina (clorhidrato) actúa como sustrato para las proteasas. Cuando la enzima escinde el enlace peptídico entre la arginina y la AMC, se libera la AMC fluorescente. La intensidad de la fluorescencia es directamente proporcional a la actividad enzimática, lo que permite una medición cuantitativa .

Blancos moleculares y vías:

Proteasas: Tripsina, catepsina K.

Vías: El compuesto participa en vías relacionadas con la degradación y el recambio de proteínas

Comparación Con Compuestos Similares

Compuestos similares:

Z-Gly-Pro-AMC: Un sustrato fluorogénico similar utilizado para diferentes proteasas.

Z-Leu-Leu-Leu-AMC: Otro sustrato fluorogénico utilizado para la catepsina B y otras proteasas.

Singularidad: N-Benciloxicarbonil-glicil-prolil-arginina-7-amino-4-metilcumarina (clorhidrato) es único debido a su secuencia peptídica específica, que lo convierte en un sustrato adecuado para la tripsina y la catepsina K. Su alta sensibilidad y especificidad para estas enzimas lo convierten en una herramienta valiosa en la investigación bioquímica .

Actividad Biológica

Z-Gly-Pro-Arg-AMC (hydrochloride) is a specialized fluorogenic substrate primarily utilized in protease research, particularly for measuring the activity of cathepsin K and trypsin. This compound has gained attention due to its applications in various biological processes, drug development, and diagnostic assays.

- Molecular Formula : C31H38ClN7O7

- Molecular Weight : 656.13 g/mol

- CAS Number : 201928-42-9

- Solubility : Soluble in DMSO at concentrations up to 100 mg/mL, requiring ultrasonic treatment for complete dissolution .

Z-Gly-Pro-Arg-AMC is cleaved by specific proteases, releasing a fluorescent moiety that can be quantified. This property makes it an effective tool for monitoring protease activity in various biological samples.

Applications

- Protease Activity Assays : It serves as a substrate for determining the activity of proteolytic enzymes, which are crucial in numerous biological functions and disease mechanisms.

- Drug Development : The compound is used in developing peptide-based drugs targeting specific enzymes involved in diseases like cancer and inflammation .

- Biochemical Research : Researchers utilize it to study protein interactions and modifications, enhancing the understanding of cellular functions.

- Diagnostic Applications : It can be incorporated into tests to detect protease-related diseases, aiding in early diagnosis .

- Therapeutic Research : Investigated for potential therapeutic applications, particularly in designing inhibitors for enzymes implicated in pathological conditions .

Case Studies

- Measuring Cathepsin K Activity

- Detection of Cathepsin K

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWHSOXXZHRC-UKOKCHKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38ClN7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.